Cas no 53254-60-7 (geranyl-p-tolylsulfone)
geranyl-p-tolylsulfone Chemical and Physical Properties
Names and Identifiers
-
- geranyl-p-tolylsulfone
- 1-{[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]sulfonyl}-4-methylbenzene
- (all-E)-geranyl tolyl sulfone
- 1-(4-carboxybutyl)-3,7-dimethylx
- 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
- 3,7-dimethyl-1-(4-carboxybutyl)xanthine
- 3,7-dimethyl-1-(p-toluenesulfonyl)-2(E),6-octadiene
- 3,7-dimethyl-1-p-toluenesulfonyl-2-(E)-6-octadiene
- 5-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-pentanoic acid
- AC1MIYYD
- AG-F-37608
- CTK1C4158
- SureCN5412111
- trans-1-(p-toluenesulfonyl)-3,7-dimethyl-2,6-octadiene
- SCHEMBL6263113
- WS-01576
- SCHEMBL6263109
- Geranyl-p-tolyl sulfone
- W13403
- 1-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENE-1-SULFONYL]-4-METHYLBENZENE
- 1-((3,7-Dimethylocta-2,6-dien-1-yl)sulfonyl)-4-methylbenzene
- (E)-1-((3,7-DIMETHYLOCTA-2,6-DIEN-1-YL)SULFONYL)-4-METHYLBENZENE
- 53254-60-7
- (2E)-3,7-dimethyl-2,6-octadienyl 4-methylphenyl sulfone
- 1-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfonyl-4-methylbenzene
- 83110-46-7
- DB-250174
- MFCD00048306
-
- Inchi: 1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+
- InChI Key: YPBZFJKZSDUEID-NTCAYCPXSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C/C=C(\C)/CC/C=C(\C)/C)(=O)=O
Computed Properties
- Exact Mass: 292.14982
- Monoisotopic Mass: 292.14970118g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
geranyl-p-tolylsulfone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1261317-100mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 95% | 100mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261317-250mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 95% | 250mg |
$570 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261317-1g |
Geranyl-p-TolylSulfone |
53254-60-7 | 95% | 1g |
$1140 | 2024-06-06 | |
| 1PlusChem | 1P00DWH0-100mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 98% | 100mg |
$278.00 | 2024-04-30 | |
| 1PlusChem | 1P00DWH0-250mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 98% | 250mg |
$485.00 | 2024-04-30 | |
| 1PlusChem | 1P00DWH0-500mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 98% | 500mg |
$683.00 | 2024-04-30 | |
| 1PlusChem | 1P00DWH0-1g |
Geranyl-p-TolylSulfone |
53254-60-7 | 98% | 1g |
$948.00 | 2024-04-30 | |
| 1PlusChem | 1P00DWH0-2g |
Geranyl-p-TolylSulfone |
53254-60-7 | 98% | 2g |
$1759.00 | 2024-04-30 | |
| Aaron | AR00DWPC-100mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 96% | 100mg |
$301.00 | 2023-12-14 | |
| Aaron | AR00DWPC-250mg |
Geranyl-p-TolylSulfone |
53254-60-7 | 96% | 250mg |
$522.00 | 2023-12-14 |
geranyl-p-tolylsulfone Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on geranyl-p-tolylsulfone
Geranyl-p-tolylsulfone (CAS No. 53254-60-7): A Comprehensive Overview
Geranyl-p-tolylsulfone, identified by the chemical compound code CAS No. 53254-60-7, is a sulfone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been the subject of numerous studies exploring its potential applications in drug development and therapeutic interventions. The combination of a geranyl group and a p-tolylsulfone moiety endows this molecule with distinct chemical and biological characteristics, making it a promising candidate for further exploration.
The geranyl-p-tolylsulfone molecule is structurally interesting due to its dual functionality. The geranyl group, derived from geraniol, contributes to the compound's lipophilicity, while the p-tolylsulfone moiety introduces a polar sulfone group that can interact with various biological targets. This balance of hydrophobic and hydrophilic properties makes it an attractive scaffold for designing molecules with enhanced bioavailability and targeted action.
In recent years, there has been growing interest in sulfone derivatives as pharmacological agents. Sulfones have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. Geranyl-p-tolylsulfone, in particular, has been investigated for its potential role in modulating inflammatory pathways. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in the management of chronic inflammatory diseases.
One of the most compelling aspects of geranyl-p-tolylsulfone is its mechanism of action. Unlike many traditional anti-inflammatory drugs that target specific enzymes or receptors, this compound appears to exert its effects through multiple pathways. This polypharmacological approach may contribute to its efficacy and reduce the likelihood of resistance development. Additionally, preliminary studies suggest that geranyl-p-tolylsulfone can enhance the activity of other therapeutic agents when used in combination regimens.
The synthesis of geranyl-p-tolylsulfone is another area of active research. Chemists have developed several synthetic routes to produce this compound with high yield and purity. These methods often involve the reaction of geraniol with p-toluene sulfonyl chloride, followed by reduction and functional group modifications. The optimization of these synthetic pathways is crucial for ensuring a sustainable supply of geranyl-p-tolylsulfone for both research and commercial applications.
From a pharmaceutical perspective, the potential therapeutic applications of geranyl-p-tolylsulfone are vast. Beyond its anti-inflammatory properties, this compound has shown promise in preclinical studies as a candidate for treating neurodegenerative disorders. The ability of sulfones to cross the blood-brain barrier and interact with central nervous system targets makes them particularly interesting for neurological conditions. Further research is needed to fully elucidate the mechanisms underlying these effects and to translate these findings into clinical trials.
The safety profile of geranyl-p-tolylsulfone is also an important consideration. While initial toxicity studies have shown that this compound is well-tolerated at moderate doses, more comprehensive evaluations are necessary to assess its long-term safety. Pharmacokinetic studies have revealed that geranyl-p-tolylsulfone exhibits moderate bioavailability and a reasonable half-life, suggesting that it could be suitable for oral administration in therapeutic settings.
Regulatory considerations play a significant role in the development and commercialization of new pharmaceutical compounds like geranyl-p-tolylsulfone. Manufacturers must navigate complex regulatory landscapes to ensure that their products meet safety and efficacy standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) is essential for ensuring consistent quality and purity across production batches.
The economic impact of developing new drugs like geranyl-p-tolylsulfone cannot be overstated. Pharmaceutical companies invest billions of dollars in research and development each year with the hope of bringing innovative therapies to market. The success of such endeavors relies on the ability to identify promising candidates like geranyl-p-tolylsulfone and to translate laboratory findings into effective treatments for patients worldwide.
In conclusion, geranyl-p-tolylsulfone (CAS No. 53254-60-7) represents a fascinating example of how structural modifications can lead to novel pharmacological agents with significant therapeutic potential. Its unique combination of lipophilic and polar properties makes it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for this compound, it is likely that we will see more sophisticated derivatives entering clinical trials in the coming years.
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